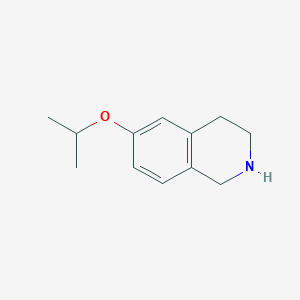

6-Isopropoxy-1,2,3,4-tetrahydroisoquinoline

Description

6-Isopropoxy-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline (THIQ) derivative characterized by an isopropoxy substituent at the 6-position of the isoquinoline scaffold. The THIQ core is a privileged structure in medicinal chemistry, known for its versatility in interacting with biological targets such as enzymes, receptors, and ion channels .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

6-propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C12H17NO/c1-9(2)14-12-4-3-11-8-13-6-5-10(11)7-12/h3-4,7,9,13H,5-6,8H2,1-2H3 |

InChI Key |

FRDFZXQDIJMKGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC2=C(CNCC2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another approach is the Pictet-Spengler reaction, which involves the condensation of phenylethylamine with an aldehyde in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Acidic or basic conditions are often employed to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, fully saturated tetrahydroisoquinoline analogs, and substituted isoquinoline compounds .

Scientific Research Applications

While 6-Isopropoxy-1,2,3,4-tetrahydroisoquinoline is not explicitly mentioned in the provided search results, the search results do discuss applications of 1,2,3,4-tetrahydroisoquinoline derivatives and related compounds, which can provide insight.

1,2,3,4-Tetrahydroisoquinoline Derivatives: Overview

1,2,3,4-Tetrahydroisoquinoline derivatives are a class of chemical compounds with diverse applications, particularly in medicinal chemistry. These derivatives have been investigated for their potential use in treating various conditions, including neurological disorders, pain, and sleep disorders . These compounds have shown promise as non-peptide antagonists of human orexin receptors, which are involved in regulating sleep and wakefulness .

Potential Therapeutic Applications

1,2,3,4-tetrahydroisoquinoline derivatives have potential therapeutic applications for:

- Pain management These derivatives may be effective in treating various types of pain, including post-chemotherapy pain, post-stroke pain, post-operative pain, and neuralgia .

- Sleep disorders These derivatives may be useful in treating sleep disorders such as sleep apnea, narcolepsy, insomnia, parasomnia, and jet-lag syndrome .

- Neurodegenerative disorders Some 1,2,3,4-tetrahydroisoquinoline derivatives are being explored for the treatment of neurodegenerative disorders, including disinhibition-dementia-parkinsonism-amyotrophy complex and pallido-ponto-nigral degeneration epilepsy .

- Other conditions Additional applications include treating conditions associated with visceral pain, such as irritable bowel syndrome, migraine, angina, urinary bladder incontinence, and substance withdrawal symptoms .

Structural Activity and Modifications

The activity of 1,2,3,4-tetrahydroisoquinoline analogues can be influenced by modifications to their structure . For instance, studies have shown that the presence of specific alkoxy groups can affect the compound's activity . A study noted that a compound containing an isopropoxy group showed potent activity against PAK4, an enzyme, with a specific activity value of 8.0 μM .

Anticonvulsant properties

Mechanism of Action

The mechanism of action of 6-Isopropoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and bind to receptors, modulating their activity. This interaction can lead to various biological effects, such as neuroprotection and antimicrobial activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6,7-Dimethoxy-THIQ Derivatives

- ADAMTS-4 Inhibition: In ADAMTS-4 inhibitors, 6,7-dimethoxy-THIQ derivatives (e.g., compound series in and ) retained potency even when the dimethoxy groups were truncated, suggesting the THIQ core is critical for activity.

- Sigma-2 Receptor Binding : 6,7-Dimethoxy-THIQ is a key pharmacophore for σ2R-selective ligands. The methoxy groups likely enhance binding through hydrophobic interactions, as seen in analogs with submicromolar affinity .

6-Hydroxy/Chloro-THIQ Derivatives

- Neurotoxicity: N-Methylated 6,7-dihydroxy-THIQ derivatives (e.g., salsolinols) are metabolized to neurotoxic isoquinolinium ions via monoamine oxidase (MAO), mimicking MPTP’s Parkinsonian effects . In contrast, 6-chloro-THIQ derivatives (e.g., 6,7-dichloro-THIQ) exhibit β-adrenergic antagonism, highlighting how electron-withdrawing substituents alter target engagement .

6-Isopropoxy-THIQ vs. Analogs

- However, steric hindrance could impair binding to targets requiring precise substituent positioning, such as σ2R .

- Synthetic Accessibility: Introducing isopropoxy likely requires alkylation or Mitsunobu reactions, contrasting with chlorination () or hydroxylation () strategies for other derivatives.

Positional Effects of Substituents

- C3/C1-Substituted THIQs : Antiproliferative activity in C3-methyl-THIQ sulfamates (e.g., compound 6b) is 10-fold higher than unsubstituted analogs, emphasizing the importance of substituent placement . For 6-Isopropoxy-THIQ, the 6-position substituent may confer selectivity for targets favoring peripheral modifications over core alterations.

- N-Methylation : N-Methyl-THIQ derivatives (e.g., 1MeTIQ) exhibit enhanced brain penetration and neuroprotective/neurotoxic duality, depending on oxidation pathways . The isopropoxy group’s influence on N-methylation kinetics remains unexplored but could modulate toxicity profiles.

Pharmacological Profiles of Key Analogs

Metabolic and Toxicological Considerations

- Metabolism: THIQ derivatives are often metabolized via MAO-mediated oxidation (e.g., N-methyl-THIQ to isoquinolinium ions) or hepatic CYP450 enzymes . The isopropoxy group’s stability toward oxidative demethylation could mitigate toxic metabolite formation.

- Blood-Brain Barrier Penetration : Unsubstituted THIQ and N-methyl-THIQ show significant brain uptake (4.5-fold higher than blood) . The isopropoxy group’s lipophilicity may enhance this property but requires empirical validation.

Biological Activity

6-Isopropoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

This compound belongs to the tetrahydroisoquinoline class, characterized by a bicyclic structure containing a nitrogen atom. The presence of the isopropoxy group at the 6-position enhances its lipophilicity and may influence its pharmacokinetic properties compared to other derivatives.

Biological Activities

The biological activities of this compound include:

- Neuroprotective Effects : Research indicates that THIQ derivatives exhibit neuroprotective properties by modulating neurotransmitter systems. They may act as orexin receptor antagonists, which could be beneficial for treating sleep disorders and neurodegenerative conditions .

- Anticancer Properties : Several studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. They can interact with DNA through electrophilic mechanisms, suggesting a role in inhibiting cancer cell proliferation .

- Cytotoxicity : A quantitative structure-activity relationship (QSAR) analysis has shown that the cytotoxicity of THIQ derivatives is influenced by molecular size and hydrophobicity. This relationship is crucial for understanding their effectiveness against various cancer cell lines .

The mechanisms through which this compound exerts its effects include:

- Electrophilic Interactions : Similar to other tetrahydroisoquinolines, this compound can form covalent bonds with biological macromolecules such as DNA and proteins. These interactions may contribute to both therapeutic effects and potential toxicity .

- Modulation of Neurotransmitter Systems : The compound's ability to interact with orexin receptors suggests a mechanism for its neuroprotective effects and potential applications in treating sleep-related disorders .

Table 1: Summary of Biological Activities and Mechanisms

| Activity | Mechanism | References |

|---|---|---|

| Neuroprotection | Orexin receptor antagonism | , |

| Anticancer | DNA interaction via electrophilic mechanisms | , , |

| Cytotoxicity | Dependency on molecular size and hydrophobicity |

Notable Research Findings

- A study demonstrated that certain THIQ derivatives showed significant cytotoxicity against human cancer cell lines such as HL-60 and various oral squamous cell carcinoma lines. The findings suggest that structural modifications can enhance their anticancer activity .

- Another investigation into the SAR (structure-activity relationship) of THIQ analogs revealed that modifications at specific positions significantly influenced their biological activity. This underscores the importance of structural optimization in drug development .

Q & A

Q. Q1. What are the common synthetic routes for preparing 6-Isopropoxy-1,2,3,4-tetrahydroisoquinoline?

Answer: The synthesis typically involves:

- Suzuki-Miyaura coupling : For introducing aryl/heteroaryl groups at the 4-position (e.g., coupling isoquinolin-4-ylboronic acid with aryl bromides, followed by methylation and reduction) .

- Bischler-Napieralski cyclization : To construct the tetrahydroisoquinoline core using phenethylamine derivatives and acylating agents .

- Reductive amination : For alkyl chain introduction, as seen in derivatives with C6-C17 alkyl groups .

- Alkoxy group installation : Using alkylation reactions (e.g., K₂CO₃/DMF with alkyl halides) at the 6-position .

Table 1: Key Synthetic Routes Comparison

| Method | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂, PPh₃, Na₂CO₃(aq) | 45-70% | |

| Bischler-Napieralski | POCl₃, toluene, NaBH₄ reduction | 50-85% | |

| Alkylation at C6 | R-Br, K₂CO₃, Bu₄NI, DMF | 60-80% |

Structural Characterization

Q. Q2. How is the regiochemistry of the isopropoxy group at the 6-position confirmed?

Answer:

- NMR spectroscopy : Key signals include:

- X-ray crystallography : Resolves spatial arrangement and confirms substitution patterns .

Pharmacological Screening

Q. Q3. What in vitro models are used to evaluate the biological activity of 6-isopropoxy-THIQ derivatives?

Answer:

- Receptor binding assays : For monoamine transporters (e.g., serotonin, dopamine) to assess triple reuptake inhibition .

- Antimicrobial testing : Disk diffusion or MIC assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity assays : MTT or resazurin-based methods in cancer cell lines .

Advanced: Regioselectivity Challenges

Q. Q4. How are competing substitution patterns (e.g., C6 vs. C7 alkoxy groups) controlled during synthesis?

Answer:

- Protecting group strategies : Temporarily block reactive sites (e.g., using benzyl or SEM groups) to direct substitution .

- Electronic directing effects : Electron-donating groups (e.g., methoxy) at C7 can deactivate the C6 position, favoring C5/C8 substitution .

- Temperature/solvent optimization : Polar aprotic solvents (DMF, DCE) at 80–100°C improve selectivity for C6 alkoxylation .

Advanced: Stereochemical Control

Q. Q5. What methods enable enantioselective synthesis of 6-isopropoxy-THIQ derivatives?

Answer:

- Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., L-spinacine derivatives) to induce asymmetry .

- Catalytic asymmetric hydrogenation : Pd/C or Raney Ni with chiral ligands (e.g., BINAP) for reducing imine intermediates .

- Dynamic kinetic resolution : Achieved via enzymatic resolution or chiral Lewis acids during cyclization .

Advanced: Data Contradictions

Q. Q6. How should researchers address discrepancies in reported biological activity data (e.g., varying IC₅₀ values)?

Answer:

- Assay standardization : Control variables like cell line passage number, buffer pH, and incubation time .

- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Orthogonal assays : Confirm activity using both binding (e.g., SPR) and functional (e.g., cAMP accumulation) assays .

Advanced: Functionalization Strategies

Q. Q7. What methodologies allow late-stage functionalization of 6-isopropoxy-THIQ for SAR studies?

Answer:

- Buchwald-Hartwig amination : Introduce aryl amines at the 1-position using Pd catalysts .

- Photoredox catalysis : For C–H activation and introduction of trifluoromethyl or cyano groups .

- Click chemistry : Install bioorthogonal tags (e.g., azides) via CuAAC reactions for target identification .

Analytical Challenges

Q. Q8. How are trace impurities (e.g., regioisomers) quantified in 6-isopropoxy-THIQ batches?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.